(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone features a benzothiazole ring linked via an oxygen atom to an azetidine moiety, which is further connected to a 2-methoxypyridin-3-yl group. This structure combines heterocyclic aromatic systems (benzothiazole and pyridine) with a strained azetidine ring, a design often employed to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVQMWLUIRPVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and azetidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole often exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Compounds containing benzo[d]thiazole have shown promise in anticancer studies. The unique structure of this compound may allow it to interfere with cancer cell proliferation or induce apoptosis. Studies utilizing computer-aided drug design tools, such as PASS (Prediction of Activity Spectra for Substances), can help predict its potential anticancer activity based on its structural characteristics.
Neuroprotective Effects
The methoxypyridine component may contribute to neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. Research into similar compounds has indicated that they can modulate neurotransmitter systems and provide neuroprotection against oxidative stress.
Pesticidal Properties
Given the increasing need for eco-friendly pesticides, the potential use of this compound in agricultural settings is noteworthy. Its structural components may confer insecticidal or fungicidal properties, making it suitable for developing new botanical pesticides.
Herbicidal Activity
Research into similar compounds has shown that they can inhibit plant growth regulators. This suggests that (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be explored as a herbicide candidate.
Synthesis of Novel Materials
The unique chemical reactivity of this compound allows for the synthesis of novel materials with tailored properties. For example, it can be used as a precursor in the development of polymers or nanomaterials with specific functionalities.
Photovoltaic Applications
Due to its potential electronic properties, there is interest in exploring this compound in organic photovoltaic devices. Its ability to absorb light and convert it into energy could be harnessed in solar energy applications.
Mechanism of Action
The mechanism by which (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in drug discovery and development. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights and Implications
Role of the Azetidine Ring : The strained four-membered azetidine in the target compound may improve metabolic stability compared to five- or six-membered rings (e.g., piperidine in 3d ), as seen in AZD1979 .
Substituent Effects :
- The 2-methoxypyridine group could enhance hydrogen bonding and π-π stacking versus simpler aryl groups (e.g., o-tolyl in ).
- Benzothiazole’s larger aromatic system may increase target affinity compared to thiazole or thiophene analogs .
Synthetic Challenges : Lower yields in compounds like 4g (28.1%) suggest that bulkier substituents (e.g., methylpiperazine) complicate synthesis, which may apply to the target compound if similar groups are present .
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. The structure features a benzo[d]thiazole moiety linked to an azetidine ring and a methanone group, contributing to its diverse biological interactions.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzo[d]thiazole | Aromatic heterocycle with sulfur |
| Azetidine | Four-membered saturated ring |
| Methanone | Carbonyl functional group |
Antimicrobial Activity
Preliminary studies indicate that derivatives of the benzo[d]thiazole and azetidine frameworks exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown selective activity against various bacterial strains.
- Mechanism : The antimicrobial activity is hypothesized to arise from the ability of the compound to interact with bacterial cell membranes or inhibit key metabolic pathways.
- Case Study : A related study demonstrated that certain benzo[d]thiazole derivatives exhibited potent bactericidal effects against E. coli and Bacillus subtilis, suggesting that modifications in the structure can enhance efficacy against specific pathogens .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that structural analogs can induce cytotoxicity in various cancer cell lines.
- Mechanism : The proposed mechanism involves the inhibition of DNA synthesis or interference with cell cycle progression.
- Research Findings : In vitro studies have shown that certain derivatives selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Enzyme Inhibition
Recent investigations suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Target Enzymes : Potential targets include phosphodiesterases (PDEs) and kinases, which play critical roles in cellular signaling.
- In Vitro Studies : Preliminary data show promising inhibitory activity against PDE4, which is implicated in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the compound's efficacy.
Key Observations:
- Substituent Effects : Variations in substituents on the benzo[d]thiazole and pyridine rings significantly influence biological activity.
- Electron Donating/Withdrawing Groups : The presence of electron-donating groups (e.g., methoxy) enhances antimicrobial and anticancer activities compared to electron-withdrawing groups .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for synthesizing (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the azetidine core via cyclization of 3-aminopropanol derivatives under acidic conditions .
- Step 2: Coupling of the azetidine intermediate with 2-methoxypyridine-3-carbonyl chloride using a base (e.g., NaH) in anhydrous DMF .
- Step 3: Functionalization of the azetidine nitrogen with benzo[d]thiazol-2-ol via nucleophilic substitution, optimized at 60–80°C in THF with catalytic KI .
Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can reaction conditions be optimized to minimize impurities during azetidine-thiazole coupling?
Impurities often arise from incomplete substitution or oxidation. Mitigation strategies include:
- Catalyst Screening: KI or crown ethers improve nucleophilic displacement efficiency by stabilizing transition states .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of thiazole sulfur .
- Real-Time Monitoring: Use TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
Data-Driven Example: A 15% yield increase was observed when replacing DCM with THF due to better solubility of the azetidine intermediate .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
- NMR:
- ¹H NMR: Peaks at δ 3.8–4.2 ppm (azetidine CH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 3.9 ppm (OCH₃) .
- ¹³C NMR: Carbonyl resonance at ~165 ppm, azetidine carbons at 50–60 ppm .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 396.1 (calculated for C₁₉H₁₈N₃O₃S) .
- IR: Stretching bands at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR)?
Contradictions often stem from conformational flexibility or solvent effects:
- Variable Temperature NMR: Analyze dynamic effects (e.g., ring puckering in azetidine) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY: Identify through-space couplings to confirm spatial proximity of protons (e.g., azetidine CH₂ to thiazole protons) .
- DFT Calculations: Compare experimental chemical shifts with computed values (B3LYP/6-31G*) to validate assignments .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition: Fluorescence-based assays for kinases or topoisomerase I (IC₅₀ determination) .
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .
- Binding Affinity: Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., KD < 1 µM indicates high affinity) .
Advanced: How to design SAR studies to improve target selectivity?
- Core Modifications: Replace 2-methoxypyridine with 2-aminopyridine to enhance hydrogen bonding with catalytic lysine residues .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole to modulate π-π stacking .
- Pharmacophore Mapping: Overlay docking poses (AutoDock Vina) to identify critical interactions (e.g., hydrophobic pockets accommodating azetidine) .
Basic: What analytical methods assess compound purity and stability?
- HPLC: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA/water) with UV detection at 254 nm; purity >95% required for biological assays .
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- XRPD: Confirm crystalline form stability under accelerated storage conditions (40°C/75% RH) .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?
- PK/PD Modeling: Measure plasma half-life (e.g., t₁/₂ = 2.5 hr in mice) and correlate with in vitro IC₅₀ .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., demethylation of 2-methoxypyridine) contributing to efficacy .
- Tissue Distribution: Radiolabel the compound (¹⁴C) to quantify accumulation in target organs vs. plasma .
Basic: What are the recommended storage conditions for long-term stability?
- Solid State: Store at −20°C in amber vials under argon; desiccant (silica gel) prevents hydrolysis of the methanone group .
- Solution State: Prepare fresh solutions in DMSO (avoid freeze-thaw cycles) due to azetidine ring sensitivity to moisture .
Advanced: How to integrate computational chemistry for mechanistic insights?
- MD Simulations: Simulate ligand-protein complexes (GROMACS) to identify binding pocket dynamics over 100 ns trajectories .
- QM/MM Calculations: Investigate reaction mechanisms (e.g., nucleophilic attack during azetidine formation) at the M06-2X/def2-TZVP level .
- ADMET Prediction: Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
